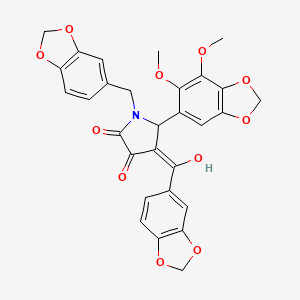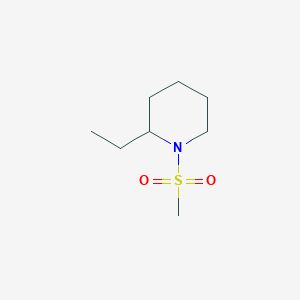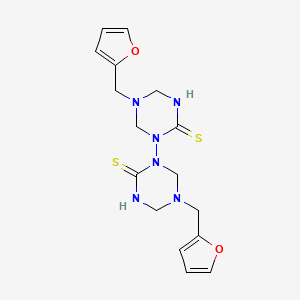![molecular formula C24H25N3O4 B11039518 6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11039518.png)
6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is a hybrid compound that contains a piperazine fragment. This compound is part of the 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione family, which is known for its diverse biological activities, including inhibitory properties against various protein kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves multiple steps. One common method includes the reaction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with piperazine derivatives under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine (TEA) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine fragment, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Hydrazine hydrate (N₂H₄·H₂O)
Substitution: Alkyl halides, dimethylformamide (DMF), triethylamine (TEA)
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities.
Scientific Research Applications
6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Medicine: Potential therapeutic agent for diseases involving abnormal kinase activity, such as cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves its interaction with specific protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: A closely related compound with similar biological activities.
6-Methyllilolidine: Another derivative of the 4H-pyrrolo[3,2,1-ij]quinoline family.
Uniqueness
6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is unique due to its specific piperazine fragment, which enhances its inhibitory activity against a broader range of protein kinases compared to other similar compounds .
Properties
Molecular Formula |
C24H25N3O4 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
9-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C24H25N3O4/c1-15-6-7-17-16(13-24(2,3)27-20(17)19(15)21(28)23(27)30)14-25-8-10-26(11-9-25)22(29)18-5-4-12-31-18/h4-7,12-13H,8-11,14H2,1-3H3 |
InChI Key |
WIHOVHABRWOVFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=C1)C(=CC(N3C(=O)C2=O)(C)C)CN4CCN(CC4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11039439.png)
![N-(4-chlorophenyl)-2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11039443.png)

![1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11039450.png)

![2-(3-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11039452.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(3-methoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11039454.png)


![N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]ethanesulfonamide](/img/structure/B11039476.png)
![N-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11039480.png)
![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B11039491.png)
![5-(4-Fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11039495.png)
![N-(3-chlorophenyl)-2-(4-cyano-1-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazol-2-yl)acetamide](/img/structure/B11039519.png)
